molecular formula C4H5FN2 B1445341 4-(fluoromethyl)-1H-pyrazole CAS No. 881178-93-4

4-(fluoromethyl)-1H-pyrazole

Cat. No. B1445341
M. Wt: 100.09 g/mol
InChI Key: QYHXVUUNXIXBDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

New 4-fluoroalkyl substituted N-phenylpyrazoles were synthesized, showcasing the versatility of 4-(fluoromethyl)-1H-pyrazole derivatives. This research focused on synthesizing new series of 3-aryl-4-(di)fluoromethyl-1H-1-phenylpyrazoles with various aryl groups. The study detailed the synthesis methods, involving reactions like the Vilsmeier–Haack reaction and reduction by sodium borohydride, followed by fluorination using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The resultant compounds were analyzed using NMR spectroscopy, including 1H, 13C, and 19F NMR, to elucidate their structure (Bonacorso et al., 2015).

Heterocyclization and Structural Analysis

4-Fluoro-5-(perfluoroalkyl)pyrazoles were prepared by heterocyclization of hemiperfluoroenones with methylhydrazine. The process involved the reaction of acylsilanes and perfluoroorganometallic reagents. This method proved to be regiospecific and versatile, applicable to various derivatives like aromatic, aliphatic, carbohydrate derivatives, and even bis(pyrazole) derivatives. The regiochemistry of the compounds was thoroughly analyzed through HMBC correlations and 19F-1H and 1H-1H NOE, ensuring precise understanding of their structural properties (Bouillon et al., 2001).

Chemical Reactivity and Stability

A study on 4H-Pyrazoles revealed the reactivity and stability of these compounds, particularly focusing on 4-fluoro-4-methyl-4H-pyrazoles. The research highlighted the use of Selectfluor® for late-stage fluorination, leading to compounds with distinctive Diels–Alder reactivity and stability in the presence of biological nucleophiles. The stability and reactivity were explained through computational calculations, indicating the compounds' potential in 'click' chemistry applications (Abularrage et al., 2020).

Molecular Structure and Optical Properties

Research on fluorinated poly(pyrazole) ligands delved into synthesizing new fluorinated bis(pyrazoles) and analyzing their crystal and molecular structure, spectroscopic, dielectric properties, and hydrophobicity. This study was significant in understanding the influence of fluorination on the molecules' properties. Notably, the absorption and fluorescence emission properties were only slightly affected by the fluorination degree, and the dielectric constant increased with the number of fluorine atoms. The study also utilized in silico molecular modeling to understand the ligand affinity towards gases like H2O and CO2, as well as organic solvents like toluene (Pedrini et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future applications or areas of study for the compound .

properties

IUPAC Name

4-(fluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHXVUUNXIXBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(fluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WB Mathews, U Scheffel, P Finley, HT Ravert… - Nuclear medicine and …, 2000 - Elsevier
… 1) , N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-fluoromethyl-1H-pyrazole-… )-1-(2,4-dichlorophenyl)-4-fluoromethyl-1H-pyrazole-3-carboxamide (SR147963) was also …
Number of citations: 44 www.sciencedirect.com
WB Mathews, HT Ravert, JL Musachio… - Journal of Labelled …, 1999 - Wiley Online Library
… high affinity and excellent selectivity for CB1 sites as a template for further tracer development, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-fluoromethyl1H-pyrazole-3-…

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